1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine
Description
1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine is a pyrrolidine derivative featuring a phenylethenyl group substituted with a 2-methylphenyl moiety at the β-position. The pyrrolidine ring, a five-membered saturated heterocycle, is linked to a styrenyl backbone, creating a planar conjugated system.
Properties
CAS No. |
912339-25-4 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-[2-(2-methylphenyl)-1-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-16-9-5-6-12-18(16)15-19(20-13-7-8-14-20)17-10-3-2-4-11-17/h2-6,9-12,15H,7-8,13-14H2,1H3 |
InChI Key |
BBFSVVJNEXXXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=C(C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine typically involves the reaction of 2-methylphenylacetylene with phenylacetylene in the presence of a suitable catalyst to form the phenylethenyl intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylethenyl group.
Substitution: The compound can participate in substitution reactions, where the pyrrolidine ring or the phenylethenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets. Research indicates that compounds containing pyrrolidine rings often exhibit therapeutic effects, including:
- Antidepressant Activity : Pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation.
- Anticancer Properties : Preliminary studies suggest that 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
2. Neuropharmacology
The compound's interaction with G protein-coupled receptors (GPCRs) is of particular interest in neuropharmacology. GPCRs are pivotal in transmitting signals within the nervous system, making them prime targets for drug development. Allosteric modulation of these receptors by compounds like 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine could lead to novel therapeutic agents for conditions such as schizophrenia or depression .
3. Antiparasitic Activity
Research has highlighted the importance of targeting specific enzymes in parasites, such as pteridine reductase 1 (PTR1) in Trypanosoma species, which causes human African trypanosomiasis. Compounds similar to 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine have shown promise as inhibitors of PTR1, suggesting potential applications in developing antiparasitic drugs .
Case Studies
Several case studies illustrate the successful application of similar pyrrolidine compounds in drug development:
-
Case Study 1: Antidepressant Development
A study explored the synthesis of pyrrolidine derivatives that exhibited significant serotonin reuptake inhibition, leading to improved mood regulation in animal models. The findings suggest that modifications to the pyrrolidine structure can enhance pharmacological efficacy. -
Case Study 2: Anticancer Research
Researchers developed a series of pyrrolidine-based compounds that demonstrated potent cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrolidine ring could enhance anti-tumor activity.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- Fluorine’s smaller van der Waals radius may reduce steric hindrance compared to methyl, enhancing receptor binding in some contexts .
- 1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine (CAS 261924-61-2) :
The methylsulfonylmethyl group increases polarity and hydrogen-bonding capacity, likely improving water solubility but reducing membrane permeability. This contrasts with the hydrophobic 2-methylphenyl group in the target compound .
Core Structural Variations
- 1-(1-Phenylcyclohexyl)pyrrolidine :
A cyclohexyl group replaces the phenylethenyl moiety, introducing rigidity and bulk. Such analogs are regulated due to phencyclidine (PCP)-like psychoactive effects, highlighting how structural rigidity influences CNS activity . - (E)-2-[1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]pyridine :
The pyridine ring replaces one phenyl group, enhancing π-π stacking interactions and basicity. This modification could shift selectivity toward nicotinic acetylcholine receptors .
Heterocycle Modifications
- 1-(2-Pyridinyl)piperazine :
Replacing pyrrolidine with piperazine (a six-membered ring with two nitrogen atoms) increases basicity and alters conformational flexibility. Piperazine derivatives often exhibit improved pharmacokinetic profiles . - Diarylnaphthylpyrrolidine Derivatives :
Naphthalenyl substituents enhance aromatic surface area, promoting intercalation or tubulin binding in antiproliferative agents. The target compound’s styrenyl group may lack comparable π-stacking capacity .
Pharmacological and Regulatory Considerations
- Substituted Pyrrolidines in Controlled Substances Legislation: Pyrrolidines substituted with halobenzyl or cycloalkylmethyl groups (e.g., WIN 55,212-6) are regulated due to cannabinoid receptor agonism. The target compound’s 2-methylphenyl group may avoid such legal restrictions .
- Antiproliferative Pyrrolidines :
Naphthalenyl-substituted pyrrolidines inhibit tubulin polymerization (IC₅₀ ~50 nM), whereas the target compound’s simpler structure may lack comparable potency without additional pharmacophores .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity Gaps : Unlike diarylnaphthylpyrrolidines, the absence of extended aromatic systems in the target compound may limit its utility in anticancer applications unless hybridized with additional pharmacophores .
- Regulatory Status : The compound’s lack of halogen or cycloalkyl substituents may exempt it from controlled substance laws applicable to analogs like WIN 55,212-6 .
Biological Activity
1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine is a complex organic compound characterized by its unique structure, which features a pyrrolidine ring and substituted phenyl groups. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its mechanisms of action, pharmacological effects, and interactions with biological systems.
Structure and Properties
The molecular formula of 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine is with a molecular weight of approximately 263.377 g/mol. The compound's structure includes a double bond between the phenyl groups and the pyrrolidine moiety, contributing to its potential reactivity and biological activity.
The biological activity of 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine is primarily mediated through its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. Research suggests that it may modulate the activity of G-protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. The exact pathways involved depend on the specific biological effects being investigated.
Antidepressant Activity
Pyrrolidine derivatives, including 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine, have been studied for their potential antidepressant effects. Some studies indicate that these compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation .
Analgesic Properties
Research has also highlighted the analgesic properties of pyrrolidine derivatives. Compounds similar to 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine have shown promise in pain management by modulating pain pathways in the central nervous system.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. It may exert protective effects against neurodegenerative processes by influencing oxidative stress pathways and enhancing neuronal survival .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Similar pyrrolidine structure with distinct substituents showing different biological activities | |
| N-ethyl-2-[(E)-2-phenylethenyl]pyrrolidine-1-carboxamide | Exhibits unique structural features influencing its biological activity | |
| 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) | Known for its stimulant properties and interaction with monoamine transporters |
Case Studies
Several studies have focused on the pharmacological evaluation of pyrrolidine derivatives:
- Study on Antidepressant Activity : A study evaluated various pyrrolidine derivatives for their ability to modulate serotonin levels in animal models. Results indicated that certain derivatives exhibited significant antidepressant-like effects, suggesting that structural modifications could enhance efficacy .
- Neuroprotective Effects Investigation : In a model of neurodegeneration, a related compound demonstrated protective effects against oxidative stress-induced cell death. This suggests that similar mechanisms may be applicable to 1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine .
- Analgesic Activity Assessment : A comparative study assessed the analgesic properties of several pyrrolidine derivatives using pain models in rodents. The findings indicated promising analgesic effects, warranting further investigation into the underlying mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
